molecular formula C14H10BrClF2N2O B2874577 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide CAS No. 2094942-98-8

6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide

Cat. No.: B2874577
CAS No.: 2094942-98-8
M. Wt: 375.6
InChI Key: ZXRHRCVJEHBHCT-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes halogenated aromatic rings and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Halogenation: Introduction of bromine and chlorine atoms into the pyridine ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions.

    Amidation: Formation of the carboxamide group by reacting the halogenated pyridine with an appropriate amine, such as N-ethylamine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Fluorination: Introduction of fluorine atoms into the phenyl ring, which can be done using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The pyridine ring and the carboxamide group can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its halogenated aromatic rings make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 6-bromo-5-chloro-N

Properties

IUPAC Name

6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClF2N2O/c1-2-20(9-3-4-11(17)12(18)6-9)14(21)8-5-10(16)13(15)19-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRHRCVJEHBHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)F)F)C(=O)C2=CC(=C(N=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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